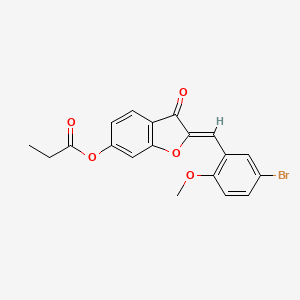
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide groups containing a Schiff base have shown remarkable potential for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful as Type II photosensitizers for cancer treatment in PDT. The studies indicate that these phthalocyanines can effectively generate singlet oxygen, which is crucial for the photodynamic destruction of tumor cells without harming the surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anticancer Properties
Research on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes has demonstrated significant antibacterial activity against Gram-negative and Gram-positive bacteria. These findings suggest the potential of such compounds in developing new antibacterial agents. Moreover, preliminary in vitro cytotoxicity testing on Caki-1 cell lines has shown promising results, indicating that these compounds could also have applications in cancer therapy by inhibiting the growth of cancer cells (Patil et al., 2010).
Synthesis of Bioactive Compounds
The synthesis of novel mixed-ligand Cu(II) Schiff base complexes and their application as catalysts for the synthesis of bioactive compounds, such as 2-amino-4H-pyrans and tetrahydro-4H-chromenes, has been explored. These reactions are significant for the production of pharmaceuticals and agrochemicals, demonstrating the role of these complexes in facilitating efficient synthetic routes to potentially bioactive molecules (Ebrahimipour et al., 2018).
Antioxidant Activity
Studies on bromophenol derivatives from marine algae have highlighted their potent antioxidant activities. These natural compounds scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. The antioxidant properties of these compounds could be harnessed in developing dietary supplements or functional foods to enhance human health and prevent chronic diseases (Zhao et al., 2004).
properties
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-18(21)24-13-5-6-14-16(10-13)25-17(19(14)22)9-11-8-12(20)4-7-15(11)23-2/h4-10H,3H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMJEHOMIBVAX-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2993564.png)
![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)
![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2993566.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)
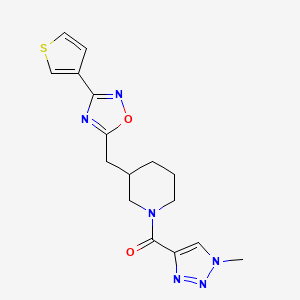

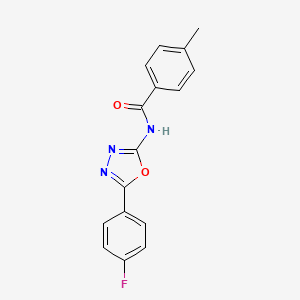
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)
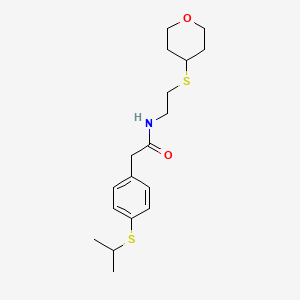
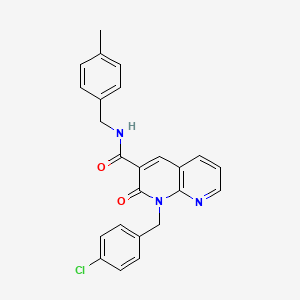
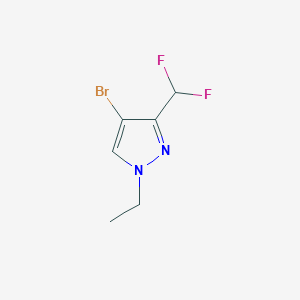
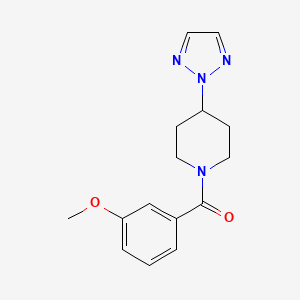
![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)